molecular formula C14H10N2O6 B174593 Benzyl 3,5-dinitrobenzoate CAS No. 10478-07-6

Benzyl 3,5-dinitrobenzoate

Cat. No. B174593
CAS RN: 10478-07-6
M. Wt: 302.24 g/mol
InChI Key: ULVFRRGXEDYWEM-UHFFFAOYSA-N
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Description

Benzyl 3,5-dinitrobenzoate is a chemical compound . It is also known as Benzoic acid, 3,5-dinitro-, phenylmethyl ester . Its chemical formula is C₁₄H₁₀N₂O₆ and its molecular weight is 302.2395 dalton .


Synthesis Analysis

The synthesis of Benzyl 3,5-dinitrobenzoate and its derivatives involves several steps . The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1 H-NMR, 13 C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of Benzyl 3,5-dinitrobenzoate has been confirmed using single crystal X-ray diffractions . The compound crystallizes in the monoclinic system with space group P2 1 /c .


Chemical Reactions Analysis

Alcohols react with 3,5-dinitrobenzoyl chloride to produce solid 3,5-dinitrobenzoate esters . Aldehydes and ketones react with 2,4-dinitrophenylhydrazine reagent to form yellow, orange, or reddish-orange precipitates, whereas alcohols do not react .


Physical And Chemical Properties Analysis

Benzyl 3,5-dinitrobenzoate is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic than benzoic acid and 3-nitrobenzoic acid .

Scientific Research Applications

Synthesis Applications

  • Non-Symmetrical 3,5-Diamidobenzyl Derivatives Synthesis : Benzyl 3,5-dinitrobenzoate is used in the synthesis of non-symmetrical 3,5-diamidobenzyl amines, ethers, and sulfides, which are created starting from 3,5-dinitrobenzoic acid. This method allows for the functionalization of the benzylic position after the formation of amides, which is significant for avoiding hydrogenolysis during nitro group reduction (Barker et al., 2008).

  • Molecular Structure Analysis : It also aids in the analysis of molecular structures, as demonstrated in a study where benzyl 3,5-dinitrobenzoate molecules were linked by hydrogen bonds into complex three-dimensional frameworks. This structure allows for the identification of substructures like dimers, double, and sextuple helices (Vasconcelos et al., 2006).

  • Triazole Synthesis : Another application includes the synthesis of triazoles, where 3,5-dinitrobenzoic acid hydrazide, related to benzyl 3,5-dinitrobenzoate, was used to create a series of triazoles that exhibited psychotropic properties in CNS observations (Agarwal et al., 1988).

Material Science and Chemistry Applications

  • Photovoltaic Devices : Benzyl 3,5-dinitrobenzoate is used in material science, particularly in the production of photovoltaic devices. It has been linked to graphene oxide to create a compound that significantly improves the performance and efficiency of these devices (Stylianakis et al., 2012).

  • Carbonyl Group Derivatives Synthesis : The compound is instrumental in synthesizing derivatives for various aldehydes and ketones, showcasing its versatility in organic chemistry (Kuznetsov et al., 1963).

  • Crystal Engineering and Design : In the field of crystal engineering, benzyl 3,5-dinitrobenzoate helps in creating diverse crystal structures, such as cocrystals with other compounds. These structures have applications in materials science and pharmaceuticals (Jones et al., 2005).

  • Biopharmaceutical Optimization : Its derivatives are used in biopharmaceutical optimization, where they enhance water solubility and antimicrobial activity of certain compounds (Ibragimov et al., 2020).

  • Antimicrobial Agents Synthesis : Benzyl 3,5-dinitrobenzoate is involved in the synthesis of antimicrobial agents, proving its importance in medical chemistry (Charles et al., 1982).

  • Solvation Parameter Model : It is used to calculate solute descriptors in the Abraham general solvation model, indicating its role in physical chemistry (Hoover et al., 2004).

Safety And Hazards

Benzyl 3,5-dinitrobenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

benzyl 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-14(22-9-10-4-2-1-3-5-10)11-6-12(15(18)19)8-13(7-11)16(20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVFRRGXEDYWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333736
Record name Benzyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3,5-dinitrobenzoate

CAS RN

10478-07-6
Record name Benzyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DINITRO-BENZOIC ACID BENZYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
TRA Vasconcelos, MVN de Souza… - … Section C: Crystal …, 2006 - scripts.iucr.org
Molecules of methyl 3,5-dinitrobenzoate, C8H6N2O6, are linked into C(7) chains by a single nearly linear C—H⋯O hydrogen bond, but there are no direction-specific interactions in the …
Number of citations: 1 scripts.iucr.org
A Duarte, Y Perez-Castillo, PN Andrade… - Journal of …, 2022 - downloads.hindawi.com
Fungal infections, including those caused by Candida spp., are recognized in immunocompromised individuals for their high rates of morbidity and mortality. Microorganism resistance …
Number of citations: 2 downloads.hindawi.com
GW Schaeffer, ER Anderson - Journal of the American Chemical …, 1949 - ACS Publications
June, 1949 Trimethylamine-borine, N-Trimethylborazole and N-Dimethylaminoborink 2143 of o-aminobenzy lamine in 10 g.(0.075 mole) of50% hy-pophosphorous acid was added 10 …
Number of citations: 126 pubs.acs.org
OT BENFEY, JR Stanmyer Jr, B MILLIGAN… - The Journal of …, 1955 - ACS Publications
The use of 1-naphthylamine addition compounds of alkyl 3, 5-dinitrobenzoates as derivatives of alcohols was first proposed by Reichstein (1). Sutter (2) was able todistinguish the …
Number of citations: 2 pubs.acs.org
JJ Bost, RE KEPNER, AD WEBB - The Journal of Organic …, 1957 - ACS Publications
The relative strengths of adsorption of a number of aromatic alcohol 3, 5-dinitrobenzoates on silicic acid havebeen deter-mined in terms of their rates of travel on a chromatographic …
Number of citations: 16 pubs.acs.org
DS Tarbell, VP Wystrach - Journal of the American Chemical …, 1943 - ACS Publications
III rearrangement with the loss of carbon dioxide. The experiments reported in this papershow that benzyl ethers do not give a reaction of this kind, although they do undergo a thermal …
Number of citations: 7 pubs.acs.org
RE Buckles, JE Maurer - The Journal of Organic Chemistry, 1953 - ACS Publications
The previously reported (1) synthesis of styrene bromohydrin by the addition of bromine to styrene in hot aqueous potassiumbromide gave a 96% yield of a product which proved to be-…
Number of citations: 12 pubs.acs.org
T Takata, H Matsusaki, K Ohkata… - Bulletin of the Chemical …, 1979 - journal.csj.jp
Each diastereoisomeric pair of α-(trans-2-p-tolylcyclopropyl) benzyl and α-(trans-2-phenylcyclopropyl)-p-tolylmethyl 3,5-dinitrobenzoates (I-4a, b, II-4a, b) has been synthesized. The …
Number of citations: 1 www.journal.csj.jp
ABS Duarte, Y Perez-Castillo, PN Andrade… - Journal of …, 2022 - hindawi.com
Fungal infections, including those caused by Candida spp., are recognized in immunocompromised individuals for their high rates of morbidity and mortality. Microorganism resistance …
Number of citations: 0 www.hindawi.com
M Bolsinger, HA Schneider - Journal of thermal analysis and calorimetry, 1998 - Springer
The complexation behaviour of donor poly(3,6-carbazolylmethylene)s with fluorinated and/or nonfluorinated tapered tails and of their low molecular weight model compounds with the …
Number of citations: 4 link.springer.com

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